D-Gulono-1,4-lactone

Vue d'ensemble

Description

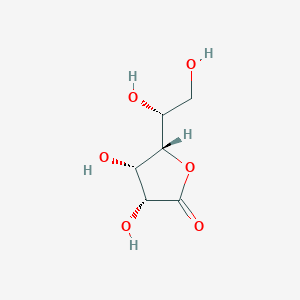

La D-Gulono-1,4-lactone est une lactone d’acide hexanoïque qui joue un rôle crucial dans la biosynthèse de l’acide L-ascorbique (vitamine C) chez de nombreux organismes. Il s’agit d’une lactone à base de glucides connue pour son implication dans diverses voies biochimiques, en particulier dans la synthèse de la vitamine C chez les animaux .

Applications De Recherche Scientifique

D-Gulono-1,4-lactone has a wide range of applications in scientific research:

Mécanisme D'action

La D-Gulono-1,4-lactone exerce ses effets principalement par sa conversion en acide L-ascorbique. L’enzyme L-gulono-1,4-lactone oxydase catalyse cette conversion, qui implique l’oxydation de la lactone pour former l’acide L-ascorbique redox-actif . Ce processus est crucial pour maintenir les propriétés antioxydantes de la vitamine C et son rôle dans diverses voies biochimiques .

Composés similaires :

Acide D-gluconique-1,4-lactone : Une autre lactone à base de glucides avec des propriétés similaires.

L-Galactono-1,4-lactone : Impliqué dans la biosynthèse de la vitamine C chez les plantes.

Acide D-glucuronique : Un composé apparenté utilisé dans diverses voies biochimiques.

Unicité : La this compound est unique en raison de son rôle spécifique dans la biosynthèse de l’acide L-ascorbique chez les animaux. Contrairement aux autres composés similaires, elle est directement impliquée dans l’étape finale de la synthèse de la vitamine C, ce qui en fait un élément essentiel pour maintenir les défenses antioxydantes et la santé générale .

Analyse Biochimique

Biochemical Properties

D-Gulono-1,4-lactone is involved in the final step of vitamin C biosynthesis, which consistently involves an oxidation reaction carried out by the aldonolactone oxidoreductases . This compound is converted into L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO) in animals . The enzyme GULO, along with others like ALO and GalDH, oxidizes the C2 carbon atom of their monosaccharide substrates, thereby generating the characteristic redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .

Cellular Effects

In cellular processes, this compound plays a crucial role in the production of ascorbic acid, which is a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . In transgenic tobacco cells overexpressing AtGulLO2, 3, or 5, the levels of total ascorbic acid were significantly increased as compared with those in control cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-ascorbic acid by the enzyme GULO . This process involves the oxidation of the C2 carbon atom of this compound, generating the redox-reactive C2-C3 double bond of L-ascorbic acid . A flavin-interacting amino acid modulates the reactivity with the electron acceptors, including oxygen, and determines whether an enzyme functions as an oxidase or a dehydrogenase .

Metabolic Pathways

This compound is involved in the biosynthesis of ascorbic acid, typically using a sugar-phosphate as the biosynthetic precursor . This compound is converted into L-ascorbic acid by the enzyme GULO, which is the final step in the biosynthesis of ascorbic acid .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La D-Gulono-1,4-lactone peut être synthétisée par plusieurs méthodes :

Oxydation anomérique sélective : Cette méthode implique l’oxydation d’aldoses non protégés avec du brome, conduisant à la formation de la lactone.

Déshydrogénation des alditols et des aldoses : Ce processus est catalysé par un complexe de métal de transition en présence d’un accepteur d’hydrogène.

Protocoles d’oxydation : Les aldoses protégés avec un groupe hydroxyle anomérique libre peuvent être convertis en aldonolactones en utilisant des réactifs au chrome (VI) ou des systèmes oxydants à base de DMSO.

Méthodes de production industrielle : La production industrielle de this compound implique souvent l’oxydation aérobie d’aldoses non protégés sur des catalyseurs hétérogènes, tels que Pd/C, Au/C ou une combinaison de Bi-Pd/C .

Types de réactions :

Oxydation : La this compound subit une oxydation pour former de l’acide L-ascorbique.

Réduction : Le composé peut être réduit pour former divers dérivés, tels que le 2,6-dibromo-2,6-didésoxy-D-alditol.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le brome et les réactifs au chrome (VI).

Réduction : Le borohydrure de sodium (NaBH4) est couramment utilisé pour les réactions de réduction.

Produits principaux :

Acide L-ascorbique : Le produit principal de l’oxydation de la this compound.

2,6-dibromo-2,6-didésoxy-D-alditol : Un produit formé par réduction.

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

D-Gluconic acid-1,4-lactone: Another carbohydrate-based lactone with similar properties.

L-Galactono-1,4-lactone: Involved in the biosynthesis of vitamin C in plants.

D-Glucuronic acid: A related compound used in various biochemical pathways.

Uniqueness: D-Gulono-1,4-lactone is unique due to its specific role in the biosynthesis of L-ascorbic acid in animals. Unlike other similar compounds, it is directly involved in the final step of vitamin C synthesis, making it a critical component in maintaining antioxidant defenses and overall health .

Activité Biologique

D-Gulono-1,4-lactone is a significant compound in the biosynthesis of L-ascorbic acid (vitamin C), particularly in plants and certain microorganisms. This article explores its biological activity, mechanisms of action, and implications in various biological processes.

This compound is a six-carbon lactone with the chemical formula and is structurally related to other aldonolactones. Its structure allows it to participate in biochemical pathways that lead to the synthesis of vitamin C. The compound can be synthesized from D-glucose through enzymatic oxidation processes.

Role in Ascorbic Acid Biosynthesis

This compound serves as a precursor in the biosynthetic pathways leading to L-ascorbic acid. In plants, it is converted into ascorbic acid via several enzymatic reactions:

- L-Gulono-1,4-lactone oxidase (GulLO) : This enzyme catalyzes the oxidation of this compound to L-ascorbic acid. It has been characterized in various species, including Arabidopsis thaliana and other plants.

- Enzymatic Pathways : The conversion involves multiple steps and different enzymes, including L-galactono-1,4-lactone dehydrogenase (GLDH), which is crucial for the final step of ascorbate synthesis.

Table 1: Key Enzymes Involved in Ascorbic Acid Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| GulLO | Oxidizes this compound to ascorbate | Arabidopsis thaliana |

| GLDH | Converts L-galactono-1,4-lactone to ascorbate | Various plants |

| D-Galacturonate reductase | Converts D-galacturonate to ascorbate | Strawberry |

Biological Activity and Health Implications

Antioxidant Properties : this compound has been shown to exhibit antioxidant properties by contributing to the synthesis of vitamin C. As an antioxidant, vitamin C plays a crucial role in protecting cells from oxidative stress and damage caused by free radicals.

Wound Healing : Research indicates that adequate levels of vitamin C are essential for collagen synthesis and wound healing processes. Studies have demonstrated that supplementation with this compound can enhance wound healing in various animal models by promoting collagen deposition and reducing inflammation .

Case Studies

- Plant Studies : A study involving Phaseolus vulgaris (kidney beans) demonstrated that when fed with L-gulono-1,4-lactone, these plants could effectively convert it into ascorbic acid. This finding highlights the compound's importance in plant metabolism and its potential applications in agriculture to enhance vitamin C content .

- Animal Models : In a controlled experiment with rats, administration of this compound resulted in increased serum levels of vitamin C. This suggests that dietary intake of this lactone can influence vitamin C status in mammals .

The enzymatic conversion of this compound involves complex biochemical pathways where it acts as a substrate for specific oxidases. The activity of these enzymes is influenced by various factors such as pH, temperature, and the presence of cofactors like flavin adenine dinucleotide (FAD).

Propriétés

IUPAC Name |

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036177 | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-07-2, 3327-64-8 | |

| Record name | D-Gulono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gulonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulono-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gulono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes D-Gulono-1,4-lactone a valuable starting material in organic synthesis?

A1: this compound possesses a unique structure with multiple reactive sites, making it amenable to various chemical transformations. This versatility allows chemists to leverage it for synthesizing diverse and complex molecules, including other sugar derivatives, heterocycles, and natural product analogs. For instance, it serves as a key precursor in the synthesis of L-arabinose-5-C14 [] and has been used to synthesize seven and eight-carbon sugar derivatives [].

Q2: Are there any specific examples of how this compound has been utilized for synthesizing biologically relevant molecules?

A2: Yes, several research articles showcase the application of this compound in preparing biologically relevant molecules. For instance:

- Synthesis of L-Arabinose-5-C14: A multi-step synthesis employed this compound as a starting point to produce the radiolabeled sugar L-arabinose-5-C14, a valuable tool in biochemical studies [].

- Polycyclic Halichondrin C1-C14 Fragment: Researchers utilized a this compound-derived intermediate in the synthesis of a complex polycyclic fragment found in halichondrin B, a potent anticancer marine natural product [, ]. This highlights its utility in accessing complex structures with potential medicinal applications.

- Novel Boron Neutron Capture Candidates: this compound reacts with monolithiated 1,7-dicarba-closo-dodecaborane(12) to yield novel boron-containing sugar derivatives, which may find application in boron neutron capture therapy [].

- Aldopentono-1,4-thiolactones: this compound serves as a precursor for synthesizing both 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone [, ], demonstrating its versatility in accessing different thiolactone diastereomers.

Q3: The synthesis of 2-C-cyano-2-deoxy-sugars is a significant area of carbohydrate chemistry. Has this compound been explored in this context?

A3: While this compound itself has not been directly used to synthesize 2-C-cyano-2-deoxy-sugars, its close derivative, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone, has been investigated []. The reaction with tosylmethyl isocyanide, aimed at forming pentofuranosyl cyanides, yielded unexpected products, highlighting the complex reactivity of these systems and offering insights for further synthetic exploration.

Q4: The research mentions the preparation of 3-amino-2,3-dideoxyhexonic acids. What is the role of this compound in their synthesis?

A4: this compound serves as a crucial starting material for synthesizing 2,3-aziridino-2,3-dideoxyhexonamides, which can be further converted into 3-amino-2,3-dideoxyhexonic acids []. This synthetic route highlights the use of this compound in accessing valuable amino sugar derivatives.

Q5: Beyond specific synthetic applications, what other research areas involve this compound?

A5: this compound's utility extends to:

- Enzyme Studies: Research investigates D-arabinono-1,4-lactone oxidase, an enzyme involved in D-erythroascorbic acid biosynthesis, using this compound as a competitive inhibitor []. This aids in understanding the enzyme's mechanism and potential applications in biotechnology.

- Development of New Synthetic Methodologies: The molecule's structural features make it a suitable substrate for exploring new synthetic methods. For example, research describes the preparation of enantiomerically pure substituted morpholines from this compound [, ], showcasing its potential in developing novel synthetic strategies.

Q6: Is there any information available on the physicochemical properties of this compound?

A6: While the provided research primarily focuses on synthetic applications, some information on the structure and properties of this compound and its derivatives can be gleaned. For instance:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.